molecular formula C6H11NO2S B7796101 5,5-Dimethylthiazolidine-4-carboxylic acid CAS No. 39254-94-9

5,5-Dimethylthiazolidine-4-carboxylic acid

Cat. No.: B7796101
CAS No.: 39254-94-9
M. Wt: 161.22 g/mol
InChI Key: PMQQFSDIECYOQV-UHFFFAOYSA-N
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Description

5,5-Dimethylthiazolidine-4-carboxylic acid (CAS: 15260-83-0) is a heterocyclic compound featuring a thiazolidine ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 4-position. It is synthesized via the reaction of D-penicillamine (a β-thiol amino acid) with formaldehyde, as confirmed by NMR data (δ: 4.43–1.37 ppm for $ ^1H $; 170.0–25.4 ppm for $ ^{13}C $) . The compound has a molecular formula of $ \text{C}6\text{H}{11}\text{NO}_2\text{S} $ and a molecular weight of 161.22 g/mol . It is stable under dry, dark storage conditions but exhibits moderate toxicity (H302, H312, H332 hazard codes) .

Applications include its role as a degradation product of penicillin antibiotics (e.g., penicilloic and penilloic acids) and as a precursor in synthesizing protease inhibitors for HIV research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQQFSDIECYOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60902718
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Molecular Weight

161.22 g/mol
Source PubChem
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CAS No.

15260-83-0, 39254-94-9
Record name 5,5-Dimethyl-4-thiazolidinecarboxylic acid
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Record name 5,5-Dimethylthiazolidine-4-carboxylic acid
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Record name Thiazolidine-4-carboxylic acid, 5,5-dimethyl-
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Preparation Methods

The synthesis of 5,5-Dimethylthiazolidine-4-carboxylic acid typically involves the reaction of formaldehyde with DL-penicillamine . The reaction conditions include maintaining an appropriate temperature and pH to facilitate the formation of the thiazolidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5,5-Dimethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiazolidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

5,5-Dimethylthiazolidine-4-carboxylic acid is an organonitrogen compound characterized by the presence of a thiazolidine ring. It has the molecular formula C6H11NO2SC_6H_{11}NO_2S and a molecular weight of approximately 161.22 g/mol . The compound is structurally related to alpha-amino acids, which facilitates its interaction with various biological molecules.

Pharmaceutical Synthesis

Penicillamine Derivatives:
One of the primary applications of DMTA is in the synthesis of penicillamine and its derivatives. The compound can undergo hydrolytic ring cleavage under acidic conditions to yield penicillamine, which is used in treating conditions such as rheumatoid arthritis and cystinuria . The process involves heating DMTA in an aqueous acidic medium, typically at temperatures between 80°C and 220°C, leading to the formation of penicillamine or its salts .

Thiazolidine Derivatives:
DMTA serves as a precursor for various thiazolidine derivatives that exhibit biological activity. For instance, reactions between DMTA and aldehydes or ketones can form thiazolidine compounds that may possess antitumor properties . These derivatives are studied for their potential therapeutic effects against various cancers.

Biological Interactions

Reactivity with Amino Acids:
Research indicates that DMTA can react with amino acids like cysteine to form stable adducts. This reaction is significant in understanding how DMTA might influence metabolic pathways involving amino acids . Specifically, studies have shown that DMTA can stabilize certain amino acid derivatives through dynamic equilibria, which may have implications for metabolic regulation and enzyme activity .

Metallo-β-lactamase Inhibition:
Recent findings suggest that thiazolidine derivatives derived from DMTA can inhibit metallo-β-lactamases, enzymes responsible for antibiotic resistance in bacteria such as E. coli. This property highlights the potential of DMTA derivatives in combating antibiotic resistance by protecting β-lactam antibiotics from hydrolysis.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DMTA and its derivatives. In vitro studies indicate low toxicity levels when administered at controlled doses. For example, a study reported no adverse effects at doses up to 2,500 mg/kg in repeated-dose toxicity tests on animal models . This suggests that DMTA could be a viable candidate for further pharmacological development.

Case Studies

Study Focus Findings
Penicillamine Synthesis Hydrolytic cleavage of DMTASuccessful conversion to penicillamine under acidic conditions; potential for improved yields with optimized parameters
Antitumor Activity Thiazolidine derivatives from DMTACertain derivatives demonstrated cytotoxic effects against cancer cell lines; further studies needed for clinical relevance
Antibiotic Resistance Inhibition of metallo-β-lactamasesThiazolidine derivatives showed significant inhibition against NDM-1 producing E. coli, indicating potential therapeutic applications

Mechanism of Action

The mechanism by which 5,5-Dimethylthiazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. As a proline analog, it can bind to receptors and enzymes that typically interact with proline, thereby influencing biological processes such as protein synthesis and signal transduction . The restricted conformation of the thiazolidine ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 5,5-dimethylthiazolidine-4-carboxylic acid and related compounds are outlined below:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Structural Features Molecular Weight (g/mol) Key Applications/Sources References
This compound Thiazolidine core with 5,5-dimethyl and 4-carboxylic acid groups. 161.22 Penicillin degradation, tumor research, HIV protease inhibitor synthesis.
Potassium 2-(amino(carboxyl)methyl)-5,5-dimethylthiazolidine-4-carboxylate Potassium salt of the parent compound with an additional amino(carboxyl)methyl group. 235.1 (as [M+1]$^+$) Intermediate in penicillin G biodegradation under visible light irradiation.
3-Benzoyl-5,5-dimethylthiazolidine-4-carboxylic acid Benzoyl substitution at the 3-position of the thiazolidine ring. 279.34 (calculated) Structural studies; NMR shows deshielded C(2) protons in methyl ester derivatives.
Ampicillinoic acid 2-[(2-Amino-2-phenylacetamido)methyl]-5,5-dimethylthiazolidine-4-carboxylic acid. 57457-66-6 (CAS) Degradation product of ampicillin; detected in antibiotic impurity analysis.
Penicilloic acids (e.g., Phenoxymethylpenicillin penicilloic acid) 2-[Carboxy[(phenoxyacetyl)amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid. ~366.39 (calculated) Hydrolyzed byproducts of β-lactam antibiotics; monitored in drug stability testing.
(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride Hydrochloride salt with (S)-configuration. 197.68 Chiral building block in peptide synthesis; commercial standard for analytical methods.

Key Findings:

Structural Variability: Substituents at the 2- and 3-positions (e.g., benzoyl, phenoxyacetyl, or amino groups) significantly alter reactivity and biological activity. For example, benzoyl derivatives exhibit distinct NMR shifts due to electronic effects , while penicilloic acids retain the thiazolidine core but with β-lactam ring-opened side chains . The hydrochloride salt introduces chirality, critical for interactions in enzymatic systems .

Degradation Pathways :

  • This compound is a terminal product in penicillin degradation under acidic or photocatalytic conditions, often co-occurring with phenylacetic acid . In contrast, penillic acid (m/z 335) and isopenillic acid are transient intermediates under anaerobic conditions .

Biological Relevance: Ampicillinoic acid and penicilloic acids are pharmacologically relevant as antibiotic impurities, requiring strict regulatory monitoring . The parent compound’s ability to modulate tumor cell membranes highlights its uniqueness compared to simpler derivatives like thiazolidine-4-carboxylic acid, which lacks dimethyl groups and exhibits weaker bioactivity .

Synthetic Utility :

  • Potassium salts of the compound facilitate biodegradation of penicillin G via synergistic photocatalysis, accelerating the breakdown of penicilloic acid intermediates .
  • Derivatives like the hydrochloride salt are pivotal in synthesizing enantiopure peptides and protease inhibitors .

Biological Activity

5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and applications, supported by research findings and case studies.

  • Molecular Formula : C₇H₁₃N₁O₂S
  • Structure : DTC features a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of two methyl groups at the 5-position contributes to its steric properties and reactivity.

DTC's biological activity is primarily attributed to its interaction with cellular components:

  • Antitumor Activity : Research indicates that DTC can affect the cell membrane of tumor cells, potentially inducing a reverse transformation to normal cells through the restoration of contact inhibition . This suggests that DTC may play a role in cancer therapy by inhibiting tumor cell proliferation.
  • Proline Analog : DTC acts as a proline analog with a restricted conformation. It is utilized in studies examining receptor-bound conformational requirements for angiotensin II (ANG II) agonists and antagonists, highlighting its relevance in cardiovascular research .

Biological Activities

The biological activities of DTC can be summarized as follows:

Activity Description
Antitumor PropertiesInduces normalization of tumor cells by restoring contact inhibition .
Cardiovascular EffectsServes as a proline analog in receptor studies related to ANG II .
Enzyme InteractionMay inhibit specific enzymes or proteins, altering their activity .

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies have demonstrated that DTC can inhibit the growth of various cancer cell lines. It was observed to restore normal cell behavior in transformed cells, suggesting its potential as an antitumor agent .
  • Cardiovascular Research : DTC's role as a proline analog has been explored in receptor binding studies. Its unique conformation allows for detailed analysis of how structural variations influence receptor interactions, providing insights into drug design for cardiovascular conditions .
  • Comparative Analysis : A comparison with similar compounds revealed that the structural features of DTC, particularly the dimethyl groups, significantly influence its biological activity. For example, compounds like 2-Methylthiazolidine-4-carboxylic acid lack these modifications and exhibit different reactivity profiles.

Summary of Applications

DTC shows promise in various fields:

  • Cancer Therapy : As an antitumor agent, it could be developed into therapeutic applications targeting specific cancer types.
  • Cardiovascular Drug Design : Its role as a proline analog makes it valuable in designing drugs that modulate angiotensin receptors.
  • Biochemical Research : Its unique structure allows for exploration in enzyme interaction studies.

Q & A

Q. What are the optimized synthetic routes for 5,5-dimethylthiazolidine-4-carboxylic acid and its derivatives?

The synthesis typically involves condensation of aldehydes with L-cysteine or D-penicillamine, followed by protective group strategies. For example:

  • Boc-protection : The compound is first protected as an N-Boc derivative using Boc₂O, then coupled with amino acid esters (e.g., L-methionine methyl ester) via EDC/HOBt activation .
  • Reductive condensation : Intermediate aldehydes (e.g., from Boc-isoleucine) are reduced with LiAlH₄ and condensed with thiazolidine derivatives to form adducts .
  • Deprotection : Final deprotection of Boc groups is achieved using trifluoroacetic acid (TFA) .

Q. Key considerations :

  • Stereochemical control is critical, as early syntheses using dl-penicillamine yielded stereoisomer mixtures .
  • Recrystallization (e.g., from DMF-acetic acid) is a common purification method .

Q. How can spectroscopic methods (NMR, IR) characterize this compound?

  • ¹H NMR : The C(4)-H proton resonates at ~3.95 ppm with a 0.1 ppm downfield shift in dimeric forms. pH-dependent shifts are observed due to carboxylate protonation .
  • ¹³C NMR : The C(4) carbon shows a 0.4 ppm downfield shift in dimeric structures, while the COOH carbon remains stable .
  • IR : Characteristic peaks include C=O stretches (~1700 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .

Methodological tip : Use deuterated solvents (e.g., D₂O) to resolve pH-sensitive signals and confirm purity via elemental analysis .

Q. What challenges arise in purifying 5,5-dimethylthiazolidine derivatives, and how are they addressed?

  • Stereoisomer separation : Early syntheses produced racemic mixtures due to dl-penicillamine use. Modern protocols employ chiral auxiliaries or enantioselective catalysts .
  • Recrystallization : Solvent systems like DMF-ethanol or DMF-acetic acid improve yield and purity .
  • Chromatography : Reverse-phase HPLC or TLC with chiral stationary phases (e.g., cellulose plates) resolves enantiomers (ΔRf = 0.06–0.14) .

Advanced Research Questions

Q. How are pharmaceutical impurities (e.g., penicilloic acids) of 5,5-dimethylthiazolidine derivatives identified and quantified?

  • Degradation pathways : Hydrolysis of β-lactam antibiotics (e.g., amoxicillin) generates penicilloic acids via ring-opening. For example:
    • Amoxicillin Impurity E : (4S)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]methyl-5,5-dimethylthiazolidine-4-carboxylic acid .
  • Analytical methods :
    • HPLC-MS : Detects impurities at 0.1% levels using C18 columns and UV detection (235–262 nm) .
    • Enzymatic assays : β-lactamases (e.g., TEM-1) hydrolyze substrates, monitored spectrophotometrically (Δε = 900–7660 M⁻¹cm⁻¹) .
Enzymatic Assay Conditions
Enzyme
TEM-1 β-lactamase
Metallo-β-lactamase

Q. What strategies resolve contradictions in melting points or spectral data for thiazolidine derivatives?

  • Stereochemical variability : Discrepancies in melting points (e.g., 3-benzoyl-5,5-dimethylthiazolidine-4-carboxylic acid: 74–76°C vs. literature 63–64°C) arise from stereoisomer ratios .
  • Solution :
    • X-ray crystallography : Confirms absolute configuration .
    • Isotopic labeling : ²H or ¹³C NMR distinguishes diastereomers .

Q. How do dimerization and decomposition pathways impact the stability of this compound?

  • Dimer formation : Formaldehyde-mediated dimerization occurs in aqueous solutions, decomposing back to monomers under acidic conditions .
  • Mass spectrometry : The dimer (m/z = 376) fragments into two 161 Da units (this compound) via loss of H₂O (m/z = 116) or CH₃ (m/z = 128) .
  • Stabilization : Store at ≤4°C in anhydrous solvents (e.g., DMF) to prevent hydrolysis .

Q. What role does this compound play in enzymatic inhibition studies?

  • β-lactamase inhibition : Derivatives like (2R,4S)-2-((R)-2-amino-2-phenylacetamido)methyl-5,5-dimethylthiazolidine-4-carboxylic acid act as transition-state analogs, with Ki values determined via Michaelis-Menten kinetics .
  • Assay design :
    • Substrate: Vary concentrations (0.1–10× Km).
    • Data fitting: Use GraphPad Prism for kcat and Km calculations .

Q. How are advanced computational methods applied to study thiazolidine derivatives?

  • Molecular docking : Predicts binding modes with β-lactamases using AutoDock or Schrödinger .
  • DFT calculations : Models NMR chemical shifts and reaction mechanisms (e.g., formaldehyde-mediated dimerization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5,5-Dimethylthiazolidine-4-carboxylic acid
Reactant of Route 2
5,5-Dimethylthiazolidine-4-carboxylic acid

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